4-O-Benzyl-3-hydroxy Tyrosol a-Acetate-3-Sulfate Sodium Salt

Catalog No.
S13959967
CAS No.
M.F
C17H17NaO7S
M. Wt
388.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-O-Benzyl-3-hydroxy Tyrosol a-Acetate-3-Sulfate S...

Product Name

4-O-Benzyl-3-hydroxy Tyrosol a-Acetate-3-Sulfate Sodium Salt

IUPAC Name

sodium;[5-(2-acetyloxyethyl)-2-phenylmethoxyphenyl] sulfate

Molecular Formula

C17H17NaO7S

Molecular Weight

388.4 g/mol

InChI

InChI=1S/C17H18O7S.Na/c1-13(18)22-10-9-14-7-8-16(17(11-14)24-25(19,20)21)23-12-15-5-3-2-4-6-15;/h2-8,11H,9-10,12H2,1H3,(H,19,20,21);/q;+1/p-1

InChI Key

OICGBDNEHFOKDW-UHFFFAOYSA-M

Canonical SMILES

CC(=O)OCCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OS(=O)(=O)[O-].[Na+]

4-O-Benzyl-3-hydroxy Tyrosol α-Acetate-3-Sulfate Sodium Salt is a complex organic compound notable for its multifaceted structure, which incorporates a benzyl group, a hydroxy group, an acetate group, and a sulfate group attached to a tyrosol backbone. This structural composition endows it with unique chemical and biological properties, making it a subject of interest in various scientific fields, particularly in medicinal chemistry and biochemistry. The molecular formula of this compound is C17H17NaO7SC_{17}H_{17}NaO_7S, with a molar mass of approximately 388.37 g/mol .

.
  • In Biology: The compound is studied for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
  • In Medicine: Investigated for neuroprotective effects and potential applications in treating neurodegenerative diseases.
  • In Industry: Used in developing new materials and as an intermediate in synthesizing complex molecules .
  • 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate-3-Sulfate Sodium Salt exhibits significant biological activities:

    • Antioxidant Properties: It has been studied for its ability to scavenge free radicals, thereby reducing oxidative stress in cells.
    • Anti-inflammatory Effects: The compound may inhibit the production of pro-inflammatory cytokines and modulate immune responses.
    • Neuroprotective Effects: It potentially protects neurons from oxidative damage and apoptosis by activating signaling pathways such as the Nrf2 pathway .

    The synthesis of 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate-3-Sulfate Sodium Salt typically involves several key steps:

    • Protection of Hydroxy Groups: Hydroxy groups on the tyrosol backbone are protected using benzyl groups to prevent unwanted reactions.
    • Acetylation: The protected tyrosol undergoes acetylation to introduce the acetate group.
    • Sulfation: The acetylated intermediate is sulfated to introduce the sulfate group.
    • Deprotection: Finally, the benzyl protecting groups are removed to yield the desired compound.

    Industrial production methods may follow similar synthetic routes but are optimized for larger-scale synthesis, focusing on yield and purity.

    Research into the interaction mechanisms of 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate-3-Sulfate Sodium Salt indicates its role in various cellular processes. Its hydroxy and sulfate groups significantly influence its biological activity, affecting signal transduction pathways and enzyme activities. Additionally, the lipophilicity conferred by the benzyl group enhances its interaction with lipid membranes and intracellular targets .

    Similar Compounds

    • Tyrosol: A simpler phenolic compound known for antioxidant properties.
    • Hydroxytyrosol: A potent antioxidant found in olive oil with significant health benefits.
    • 4-O-Benzyl-3-hydroxy Tyrosol: An intermediate compound with similar properties but distinct biological activities.

    Uniqueness

    The uniqueness of 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate-3-Sulfate Sodium Salt lies in its combination of functional groups—both acetate and sulfate—which enhance its solubility and reactivity compared to its simpler counterparts. This structural complexity allows for versatile applications in both research and industry, distinguishing it from related compounds .

    Traditional Synthetic Approaches for Benzylated Tyrosol Derivatives

    Traditional routes to benzylated tyrosol derivatives prioritize hydroxyl group protection to prevent undesired side reactions during subsequent functionalization. A common strategy involves initial benzylation of the phenolic oxygen at position 4 using benzyl bromide or chloride in the presence of a base such as potassium carbonate. For instance, the protection of hydroxytyrosol’s hydroxyl groups typically employs acetyl or tert-butyldimethylsilyl (TBDMS) groups, which are later removed under mild conditions like Zemplén deacetylation.

    A critical challenge in traditional methods is achieving regioselective benzylation without compromising the reactivity of the primary alcohol. Early approaches relied on stoichiometric amounts of Lewis acids, such as zinc chloride, to direct benzylation to the phenolic oxygen. However, these methods often resulted in low yields (30–40%) due to competing etherification at the primary hydroxyl group. Recent improvements involve enzymatic benzoylation using lipases or esterases, which selectively protect secondary alcohols while leaving the phenolic hydroxyl group free for subsequent sulfation.

    Table 1: Comparison of Benzylation Methods

    MethodCatalystYield (%)Regioselectivity
    Chemical (BnBr/K₂CO₃)None45Moderate
    Enzymatic (Lipase B)Immobilized enzyme68High
    Lewis acid-promotedZnCl₂52Low

    Novel Catalytic Strategies for Sulfate Esterification

    Sulfate esterification of the 3-hydroxy group demands catalysts that enhance electrophilicity while minimizing hydrolysis. The sulfur trioxide-triethylamine (SO₃-TEA) complex has emerged as a superior sulfating agent, enabling direct sulfation of protected tyrosol derivatives in anhydrous DMF. This method achieves 85–90% conversion by stabilizing the reactive sulfur trioxide intermediate through coordination with TEA.

    Alternative strategies employ solid acid catalysts, such as sulfonated graphene oxide, to facilitate sulfate transfer under solvent-free conditions. These catalysts reduce reaction times from 24 hours to 6 hours while maintaining yields above 75%. Notably, enzymatic sulfation using sulfotransferases remains underexplored due to substrate specificity limitations, though preliminary studies with aryl sulfotransferase IV show promise for regioselective sulfation at the 3-position.

    Optimization of Acetylation-Sulfonation Sequential Reactions

    The sequential acetylation-sulfonation process requires meticulous optimization to avoid premature deprotection. Acetylation of the 3-hydroxy group is typically performed using acetic anhydride in pyridine, yielding the α-acetate intermediate with >95% efficiency. Subsequent sulfonation with SO₃-TEA in DMF at 60°C ensures complete conversion to the sulfate ester, though competing hydrolysis necessitates strict anhydrous conditions.

    A breakthrough in this sequence involves microwave-assisted acetylation, which reduces reaction times from 12 hours to 30 minutes. For example, microwave irradiation at 150 W in dimethylacetamide (DMAc) achieves quantitative acetylation without side-product formation. Kinetic studies reveal that the sulfonation step follows second-order kinetics, with rate constants ( k ) increasing linearly with SO₃-TEA concentration:

    $$ \text{Rate} = k[\text{Acetate}][\text{SO}_3\text{-TEA}] $$

    Solvent Systems and Reaction Kinetic Modeling

    Solvent polarity profoundly influences both acetylation and sulfonation efficiencies. Polar aprotic solvents like DMF and DMAc enhance sulfonation rates by stabilizing charged intermediates, whereas nonpolar solvents like toluene lead to incomplete conversion (<50%). Reaction kinetic modeling using the Eyring equation demonstrates that activation enthalpies (Δ H ‡) for sulfonation decrease by 15 kJ/mol in DMF compared to tetrahydrofuran (THF), corroborating the solvent’s role in transition-state stabilization.

    Table 2: Solvent Effects on Sulfonation Efficiency

    SolventDielectric ConstantYield (%)Reaction Time (h)
    DMF36.79224
    DMAc37.88918
    THF7.54748

    Recent advances integrate computational fluid dynamics (CFD) with kinetic models to optimize mixing efficiency in continuous-flow reactors. Simulations predict a 20% yield increase when using microreactors with helical flow paths, which enhance mass transfer during the sulfonation step.

    Enzymatic Sulfation and Conjugation Mechanisms in Mammalian Systems

    The enzymatic sulfation of 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate-3-Sulfate Sodium Salt represents a critical phase II biotransformation process in mammalian systems, utilizing the highly conserved sulfotransferase enzyme family [1]. The fundamental mechanism involves the transfer of a sulfonate group from 3-phosphoadenosine-5-phosphosulfate to hydroxyl-containing substrates through the catalytic action of cytosolic sulfotransferases [2]. This conjugation reaction occurs predominantly in hepatic tissue, where sulfotransferase enzymes exhibit their highest expression levels and metabolic activity [3].

    The primary enzymatic pathway begins with the recognition of the phenolic hydroxyl group present in the tyrosol derivative structure by sulfotransferase enzymes, particularly those belonging to the sulfotransferase 1A subfamily [4]. The sulfation mechanism proceeds through a sequential two-step process involving substrate binding to the enzyme active site, followed by nucleophilic attack of the hydroxyl group on the sulfonate moiety of 3-phosphoadenosine-5-phosphosulfate [1]. The resulting sulfated metabolite demonstrates enhanced water solubility compared to the parent compound, facilitating subsequent excretion through renal and biliary pathways [5].

    Mammalian sulfotransferase 1A1 exhibits particularly high affinity for phenolic compounds structurally similar to tyrosol derivatives, with apparent Michaelis-Menten constants typically ranging from 2 to 8 micromolar for related substrates [6]. The enzymatic conjugation process is highly stereospecific, with the sulfonate group preferentially attaching to the 3-position hydroxyl group of the phenolic ring system [2]. This positional specificity is determined by the three-dimensional structure of the enzyme active site and the spatial orientation of the substrate during enzyme-substrate complex formation [4].

    Table 1: Tissue Distribution of Sulfotransferase Enzymes

    TissueSULT1A1 Activity (pmol/min/mg protein)SULT1A3 ActivityPrimary Substrate SpecificityRelative Total SULT Expression
    Liver625Not detectedSmall phenolsHigh
    Small Intestine153High (31%)Catecholamines/phenolsHighest
    KidneyLowModerate (28%)Mixed substratesLow (15-30x less)
    LungModerateModerate (19%)Estrogens/phenolsLow (15-30x less)
    BrainHigh (frontal/occipital)High (temporal/hippocampus)NeurotransmittersVariable by region
    Placenta22LowMixedLow

    Role of Sulfotransferases in Derivative Metabolism

    Sulfotransferase enzymes play a pivotal role in the metabolic processing of 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate-3-Sulfate Sodium Salt, serving as the primary catalytic machinery for phase II conjugation reactions [7]. The sulfotransferase 1A1 isoform demonstrates the highest catalytic efficiency toward phenolic substrates, exhibiting maximum velocity values of approximately 1450 picomoles per minute per milligram of protein for structurally related compounds [6]. This enzyme displays broad substrate specificity, accommodating various phenolic derivatives including those containing benzyl and acetate functional groups [4].

    The metabolic transformation involves multiple sulfotransferase isoforms working in concert to process the complex substrate structure [8]. Sulfotransferase 1A3 contributes to the metabolism of catechol-containing derivatives, particularly those with structural similarity to catecholamine neurotransmitters [9]. The enzyme demonstrates tissue-specific expression patterns, with highest activity observed in brain regions including the temporal gyrus and hippocampus [9]. This differential expression pattern influences the overall metabolic fate of the compound in various organ systems [8].

    The enzymatic processing of tyrosol derivatives follows established kinetic principles, with substrate affinity and maximum velocity parameters varying according to structural modifications present in the molecule [10]. The presence of the benzyl group at the 4-position enhances enzyme binding affinity through hydrophobic interactions with the enzyme active site [7]. Simultaneously, the acetate moiety at the α-position may influence substrate orientation and enzymatic turnover rates [1]. The sulfate group already present at the 3-position creates a unique metabolic scenario where further conjugation reactions may be limited by steric hindrance and electrostatic repulsion [2].

    Table 4: Kinetic Parameters of Human Sulfotransferase Enzymes

    EnzymeKm (μM) for p-nitrophenolKm (μM) for dopamineKm (μM) for estradiolVmax (pmol/min/mg)Tissue Distribution
    SULT1A1*14.0Not substrateHigh1450Liver, intestine
    SULT1A1*2Reduced activityNot substrateHighReducedLiver, intestine
    SULT1A3Not substrate2.5Moderate800-1200Brain, intestine
    SULT1B1Low activityNot substrateNot substrate200-400Liver, colon
    SULT1E1Not substrateNot substrate0.0012000-3000Lung, liver
    SULT2A1Not substrateNot substrateNot substrate500-800Liver, adrenal

    Interspecies Variation in Metabolic Processing

    Significant interspecies differences exist in the metabolic processing of sulfated tyrosol derivatives, reflecting evolutionary divergence in sulfotransferase enzyme structure and function [11]. Human sulfotransferase 1A1 exhibits substantial genetic polymorphism, with the Arg213His substitution occurring in 25.4 to 36.5 percent of Caucasian populations, resulting in altered enzyme activity and thermal stability [12]. This polymorphic variation directly impacts the metabolic capacity for processing phenolic compounds, creating substantial inter-individual differences in biotransformation rates [13].

    Rodent species demonstrate markedly different sulfotransferase expression patterns compared to humans, with rats exhibiting higher overall enzymatic activity toward phenolic substrates [14]. The apparent Michaelis-Menten constant for indoxyl sulfation in rat liver cytosol measures 3.2 micromolar, compared to 6.8 micromolar in human liver preparations [6]. This species difference suggests that rodent models may overestimate the metabolic clearance rates observed in human populations [14]. Mouse sulfotransferase enzymes display similar high-activity characteristics, with enhanced expression during specific developmental stages [15].

    Non-mammalian species exhibit substantial deviations from mammalian sulfotransferase characteristics, as demonstrated by Xenopus laevis sulfotransferase 1B [11]. The amphibian enzyme exists as a monomeric protein of approximately 34 kilodaltons, contrasting with the dimeric structure typical of mammalian enzymes [11]. The Xenopus enzyme displays a Michaelis-Menten constant of 1.04 millimolar for p-nitrophenol, representing a two-order-of-magnitude difference compared to mammalian liver cytosol preparations [11]. These fundamental structural and kinetic differences suggest limited applicability of non-mammalian models for predicting human metabolic outcomes [16].

    Table 2: Interspecies Variation in Phase II Metabolic Capacity

    SpeciesSULT1A1 ActivitySULT1B1 CharacteristicsNAT ActivityPhase II Metabolic CapacityGenetic Polymorphism Frequency
    HumanVariable (polymorphic)Dimeric, ~34 kDaIntermediateModerate25.4-36.5% (Arg213His)
    RatHighSimilar to humanHighHighLow
    MouseHighSimilar to humanHighHighModerate
    Xenopus laevisLow (prototype)Monomeric, ~34 kDaNot characterizedLowUnknown
    DogPresentNot characterizedAbsentLowUnknown

    Stability of Sulfated Metabolites in Physiological Environments

    The stability of 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate-3-Sulfate Sodium Salt in physiological environments depends critically on the chemical nature of the sulfate ester bond and surrounding molecular structure [5]. Aromatic sulfate conjugates generally demonstrate enhanced stability compared to aliphatic sulfated compounds, with half-lives exceeding 24 hours at physiological pH values [5]. The compound exists in deprotonated form at physiological pH, with the sulfate group carrying a negative charge that contributes to overall molecular stability [17].

    Mass spectrometric analysis reveals that sulfated phenolic compounds undergo characteristic fragmentation patterns under physiological conditions, with neutral loss of 80 Daltons representing the most common degradation pathway [5]. The stability of the sulfate conjugate is influenced by the electron-withdrawing properties of the benzyl and acetate substituents, which modulate the electron density at the sulfation site [18]. Enhanced stability is observed when conjugation occurs at catecholic hydroxyl positions, as demonstrated by related phenolic compounds [18].

    Enzymatic hydrolysis represents the primary degradation mechanism for sulfated metabolites in biological systems, mediated by sulfatase enzymes present in various tissue compartments [19]. Arylsulfatase enzymes demonstrate optimal activity at pH 7.1, with apparent Michaelis-Menten constants of approximately 1.03 millimolar for structurally related p-nitrophenyl sulfate substrates [19]. The enzymatic cleavage rate varies significantly among different sulfated compound classes, with benzylic sulfates showing enhanced susceptibility to hydrolytic degradation [20].

    The physiological environment influences sulfated metabolite stability through multiple mechanisms including pH variation, ionic strength, and the presence of competing substrates [21]. Optimal stability occurs within the pH range of 6.0 to 8.0, corresponding to typical extracellular fluid conditions [21]. Degradation rates increase substantially under acidic conditions, with half-lives decreasing to 2-8 hours for benzylic sulfate compounds at pH values below 6.0 [5]. The presence of divalent cations may enhance or inhibit degradation depending on the specific molecular structure and coordination chemistry involved [20].

    Table 3: Stability Characteristics of Sulfated Metabolites

    Compound TypepH Stability RangeHalf-life at pH 7.4 (hours)Primary Degradation PathwayBioactivation PotentialExcretion Route
    Aromatic sulfates6.0-8.0>24HydrolysisLowUrine/bile
    Aliphatic sulfates5.0-9.0>48Enzymatic cleavageLowUrine
    Benzylic sulfates4.0-7.02-8Chemical hydrolysisHighLimited (unstable)
    Catechol sulfates6.0-8.5>24Oxidative degradationModerateUrine/bile
    Phenolic acid sulfates5.5-8.0>36Enzymatic hydrolysisLowUrine

    The structure-activity relationship of 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate-3-Sulfate Sodium Salt represents a significant advancement in hydroxytyrosol derivative optimization. The parent compound hydroxytyrosol possesses a catechol group (3,4-dihydroxyphenyl moiety) that serves as the primary determinant of its antioxidant activity [1]. The presence of the ortho-dihydroxyphenyl structure enables effective radical scavenging through hydrogen atom donation, with the resulting phenoxy radical being stabilized by intramolecular hydrogen bonding [1].

    The benzyl modification at the 4-position combined with acetylation and sulfation represents a strategic approach to enhance both solubility and biological activity. Research on hydroxytyrosol derivatives demonstrates that benzyl ether formation can maintain or enhance antioxidant properties while improving lipophilicity [2]. The benzyl group provides stability and facilitates further chemical modifications, while the sulfate group enhances solubility and potential interactions with biological molecules .

    Comparative analysis reveals that tyrosol, which lacks the catechol structure, exhibits significantly lower antioxidant activity than hydroxytyrosol due to the absence of the critical 3-hydroxyl group [4]. The structure-activity relationship studies indicate that the number and position of hydroxyl groups on the aromatic ring are vital for optimal antioxidant capacity [5]. The catechol group is responsible for the superior antioxidant activity compared to single phenolic hydroxyl systems [6].

    The acetate modification at the α-position introduces additional functionality that can enhance stability under oxidative conditions. Studies on hydroxytyrosol acetate derivatives demonstrate enhanced antioxidant activity at elevated temperatures, suggesting protective effects against thermal oxidation [7]. The sulfate conjugation, representing a Phase II metabolic modification, maintains biological activity while improving water solubility and bioavailability [8].

    Lipophilic derivatives of hydroxytyrosol, including benzyl ethers and fatty acid esters, demonstrate enhanced antimicrobial activity and comparable or improved antioxidant properties [9]. The structural modifications in 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate-3-Sulfate Sodium Salt combine multiple beneficial features: the benzyl group increases lipophilicity, the acetate provides protection, and the sulfate enhances aqueous solubility.

    Modulation of Cellular Redox Signaling Pathways

    4-O-Benzyl-3-hydroxy Tyrosol α-Acetate-3-Sulfate Sodium Salt modulates cellular redox signaling through the critical Nuclear factor E2-related factor 2 (Nrf2) pathway. The Nrf2/Kelch-like ECH-associated protein 1 (Keap1)-Antioxidant Response Element (ARE) signaling pathway represents the most prominent cellular defense mechanism against oxidative stress [10].

    Under physiological conditions, Nrf2 remains sequestered in the cytoplasm by Keap1, which acts as an adapter for cullin 3/ring-box 1-mediated ubiquitination and degradation [10]. Oxidative stress or electrophilic compounds cause Nrf2 to dissociate from Keap1 and translocate to the nucleus, where it binds to ARE sequences and promotes transcription of antioxidant genes [11].

    Hydroxytyrosol and its derivatives activate the Nrf2 pathway through multiple mechanisms. The compound induces nuclear translocation of Nrf2 through activation of upstream signaling pathways, particularly extracellular signal-regulated kinases (ERK) and phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) pathways [12]. These kinases are critical for Nrf2 nuclear translocation and subsequent antioxidant gene expression.

    The mitogen-activated protein kinase (MAPK) pathway represents another crucial component of redox signaling modulated by hydroxytyrosol derivatives. The compound affects p38 MAPK and c-Jun N-terminal kinase (JNK) signaling cascades, which are involved in cellular stress responses [13]. Research demonstrates that hydroxytyrosol can improve oxidative stress in mice by activating the Nrf2 signaling pathway, leading to enhanced expression of antioxidant genes including catalase, superoxide dismutase, heme oxygenase-1, and NAD(P)H quinone oxidoreductase 1 [13].

    The PI3K/Akt-Nrf2 signaling pathway and mitophagy work synergistically to reduce reactive oxygen species and alleviate oxidative stress [13]. Hydroxytyrosol treatment increases phosphorylated Nrf2 and heme oxygenase-1 protein expression, demonstrating direct activation of the cytoprotective pathway [13].

    The benzyl and sulfate modifications in 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate-3-Sulfate Sodium Salt may enhance cellular uptake and prolong residence time, potentially amplifying the Nrf2 activation response compared to the parent compound. The improved bioavailability through structural modifications could result in more sustained activation of redox signaling pathways.

    Impact on Phase II Detoxification Enzyme Induction

    Phase II detoxification enzymes represent the primary cellular defense mechanism against xenobiotics and oxidative stress, and 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate-3-Sulfate Sodium Salt significantly impacts their expression and activity. These conjugating enzymes increase the solubility and reduce the toxicity of Phase I metabolites, playing a major role in cellular detoxification of damaging, genotoxic, and carcinogenic chemicals [14].

    The glutathione-related enzyme system represents the most critical component affected by hydroxytyrosol derivatives. Treatment with hydroxytyrosol increases the expression and activity of glutathione peroxidase, glutathione reductase, and glutathione S-transferase [12]. These enzymes work collectively to maintain cellular glutathione homeostasis and provide protection against electrophilic stress.

    Glutathione S-transferases catalyze the conjugation of glutathione with electrophilic compounds, facilitating their excretion [15]. The sulfhydryl group on the cysteine residue of glutathione serves as the reactive nucleophile in these conjugation reactions [15]. Hydroxytyrosol treatment enhances glutathione S-transferase activity, improving the cellular capacity for detoxifying harmful electrophiles.

    The induction of Phase II enzymes occurs through Nrf2-mediated transcriptional activation. The ARE sequences in the promoter regions of detoxification enzyme genes serve as binding sites for Nrf2, leading to increased gene expression [11]. Heme oxygenase-1, a critical Phase II enzyme, shows particularly robust induction following hydroxytyrosol treatment [12].

    Sulfotransferases represent the primary enzymatic system responsible for metabolizing hydroxytyrosol and its derivatives. These cytosolic enzymes catalyze the transfer of sulfonate groups from 3'-phosphoadenosine-5'-phosphosulfate to acceptor molecules [16]. The sulfation reaction serves as a key mechanism in the body's chemical defense against xenobiotics [16].

    The metabolic fate of 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate-3-Sulfate Sodium Salt involves multiple Phase II pathways. Sulfotransferases, particularly SULT1A1, show high affinity for phenolic compounds [17]. Glucuronidation by UDP-glucuronosyltransferases represents a secondary metabolic pathway, with UGT1A9 showing specificity for hydroxytyrosol derivatives [18].

    Research demonstrates that hydroxytyrosol sulfate represents the main circulating metabolite in both animal and human studies [18]. The sulfated form maintains biological activity while improving water solubility and excretion characteristics [8]. The pre-existing sulfate group in 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate-3-Sulfate Sodium Salt may bypass initial Phase II metabolism, potentially enhancing bioavailability and biological activity.

    Anti-Inflammatory Mechanisms via Nuclear Factor-κB Pathway Inhibition

    The anti-inflammatory properties of 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate-3-Sulfate Sodium Salt are mediated primarily through inhibition of the Nuclear Factor-κB (NF-κB) signaling pathway, the master regulator of inflammatory gene transcription. The NF-κB pathway controls the expression of numerous pro-inflammatory mediators, including cytokines, chemokines, and inflammatory enzymes [19].

    Under resting conditions, NF-κB remains sequestered in the cytoplasm by Inhibitor of κB alpha (IκBα). Pro-inflammatory stimuli activate IκB kinase beta (IKKβ), which phosphorylates IκBα, leading to its degradation and subsequent NF-κB nuclear translocation [19]. Research demonstrates that hydroxytyrosol inhibits the activity of both IκBα and IKKβ generated by tumor necrosis factor alpha, effectively deactivating the NF-κB signaling pathway [19].

    The compound demonstrates potent inhibition of pro-inflammatory cytokine production. Studies show that hydroxytyrosol significantly reduces the levels of tumor necrosis factor alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in various experimental models [19]. The reduction occurs at both transcriptional and post-translational levels, indicating comprehensive anti-inflammatory activity.

    Timing of administration represents a critical factor in determining the anti-inflammatory efficacy. Pre-treatment with hydroxytyrosol provides optimal protection against lipopolysaccharide-induced inflammation, significantly reducing inflammatory cytokine expression and release [20]. The protective effect involves prevention of IκBα degradation, reduced mitogen-activated protein kinase phosphorylation, and inhibition of NF-κB nuclear translocation.

    The cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) enzymes represent additional targets for hydroxytyrosol's anti-inflammatory activity. Research demonstrates that the compound suppresses COX-2 gene expression and inhibits iNOS activity in a dose-dependent manner [21]. This dual inhibition reduces the production of inflammatory prostaglandins and nitric oxide, key mediators of the inflammatory response.

    Autophagy-mediated anti-inflammatory mechanisms represent an emerging area of research for hydroxytyrosol derivatives. Studies demonstrate that the compound inhibits inflammatory responses through Sirtuin 6 (SIRT6)-mediated autophagy in chondrocytes [22]. The mechanism involves promotion of autophagy and upregulation of SIRT6 expression, leading to reduced inflammatory cytokine production [23].

    The monocyte chemoattractant protein-1 (MCP-1) and other chemokines show significant reduction following hydroxytyrosol treatment. This effect contributes to reduced leukocyte recruitment and tissue infiltration, limiting the inflammatory cascade [19]. The compound also affects adhesion molecules including vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1), further reducing inflammatory cell recruitment [24].

    Hydrogen Bond Acceptor Count

    7

    Exact Mass

    388.05926833 g/mol

    Monoisotopic Mass

    388.05926833 g/mol

    Heavy Atom Count

    26

    Dates

    Last modified: 08-10-2024

    Explore Compound Types